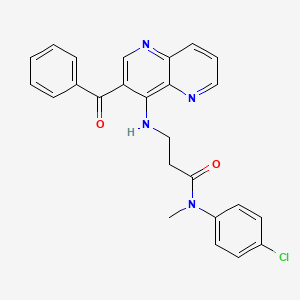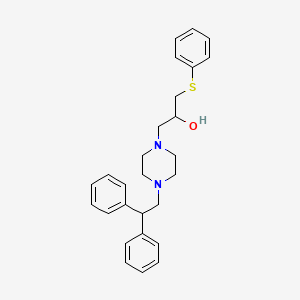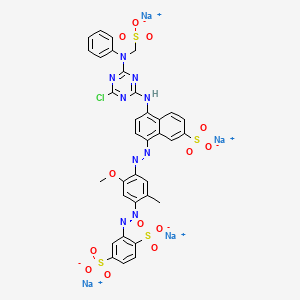
Tetrasodium 2-((4-((4-((4-chloro-6-(N-(sulphonatomethyl)anilino)-1,3,5-triazin-2-yl)amino)-7-sulphonato-1-naphthyl)azo)-5-methoxy-o-tolyl)azo)benzene-1,4-disulphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetrasodium 2-((4-((4-((4-chloro-6-(N-(sulphonatomethyl)anilino)-1,3,5-triazin-2-yl)amino)-7-sulphonato-1-naphthyl)azo)-5-methoxy-o-tolyl)azo)benzene-1,4-disulphonate is a complex organic compound known for its vibrant color properties. It is commonly used as a dye in various industrial applications. The compound’s structure includes multiple aromatic rings and sulfonate groups, which contribute to its solubility in water and its ability to bind to various substrates.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tetrasodium 2-((4-((4-((4-chloro-6-(N-(sulphonatomethyl)anilino)-1,3,5-triazin-2-yl)amino)-7-sulphonato-1-naphthyl)azo)-5-methoxy-o-tolyl)azo)benzene-1,4-disulphonate involves multiple steps, including diazotization and coupling reactions. The process begins with the diazotization of an aromatic amine, followed by coupling with another aromatic compound. The presence of sulfonate groups is introduced through sulfonation reactions, which enhance the compound’s solubility and stability.
Industrial Production Methods
Industrial production of this compound typically involves large-scale batch processes. The reaction conditions are carefully controlled to ensure high yield and purity. Parameters such as temperature, pH, and reaction time are optimized to achieve the desired product. The final product is then purified through crystallization or filtration techniques.
Chemical Reactions Analysis
Types of Reactions
Tetrasodium 2-((4-((4-((4-chloro-6-(N-(sulphonatomethyl)anilino)-1,3,5-triazin-2-yl)amino)-7-sulphonato-1-naphthyl)azo)-5-methoxy-o-tolyl)azo)benzene-1,4-disulphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can break down the azo bonds, resulting in the formation of amines.
Substitution: The aromatic rings in the compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium dithionite, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and pH, are adjusted based on the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinones, while reduction can produce aromatic amines.
Scientific Research Applications
Tetrasodium 2-((4-((4-((4-chloro-6-(N-(sulphonatomethyl)anilino)-1,3,5-triazin-2-yl)amino)-7-sulphonato-1-naphthyl)azo)-5-methoxy-o-tolyl)azo)benzene-1,4-disulphonate has a wide range of scientific research applications:
Chemistry: Used as a dye in various chemical assays and experiments.
Biology: Employed in staining techniques for microscopy and other biological studies.
Medicine: Investigated for potential use in diagnostic imaging and as a marker in medical tests.
Industry: Widely used in the textile industry for dyeing fabrics and in the production of colored inks and paints.
Mechanism of Action
The mechanism of action of Tetrasodium 2-((4-((4-((4-chloro-6-(N-(sulphonatomethyl)anilino)-1,3,5-triazin-2-yl)amino)-7-sulphonato-1-naphthyl)azo)-5-methoxy-o-tolyl)azo)benzene-1,4-disulphonate involves its ability to bind to various substrates through ionic and covalent interactions. The sulfonate groups enhance its solubility in water, allowing it to penetrate and bind to different materials. The azo bonds contribute to its vibrant color properties, making it an effective dye.
Comparison with Similar Compounds
Similar Compounds
- Tetrasodium 2-((4-((4-((4-chloro-6-(N-(sulphonatomethyl)anilino)-1,3,5-triazin-2-yl)amino)-7-sulphonato-1-naphthyl)azo)-5-methoxy-o-tolyl)azo)benzene-1,4-disulphonate
- This compound
Uniqueness
The uniqueness of this compound lies in its specific structure, which provides distinct color properties and solubility characteristics. The presence of multiple sulfonate groups and azo bonds makes it highly effective as a dye and useful in various scientific and industrial applications.
Properties
CAS No. |
29779-15-5 |
|---|---|
Molecular Formula |
C34H24ClN9Na4O13S4 |
Molecular Weight |
1022.3 g/mol |
IUPAC Name |
tetrasodium;2-[[4-[[4-[[4-chloro-6-[N-(sulfonatomethyl)anilino]-1,3,5-triazin-2-yl]amino]-7-sulfonatonaphthalen-1-yl]diazenyl]-5-methoxy-2-methylphenyl]diazenyl]benzene-1,4-disulfonate |
InChI |
InChI=1S/C34H28ClN9O13S4.4Na/c1-19-14-28(30(57-2)17-27(19)41-43-29-16-22(60(51,52)53)9-13-31(29)61(54,55)56)42-40-26-12-11-25(23-10-8-21(15-24(23)26)59(48,49)50)36-33-37-32(35)38-34(39-33)44(18-58(45,46)47)20-6-4-3-5-7-20;;;;/h3-17H,18H2,1-2H3,(H,45,46,47)(H,48,49,50)(H,51,52,53)(H,54,55,56)(H,36,37,38,39);;;;/q;4*+1/p-4 |
InChI Key |
GYJVNJFBOLPDEO-UHFFFAOYSA-J |
Canonical SMILES |
CC1=CC(=C(C=C1N=NC2=C(C=CC(=C2)S(=O)(=O)[O-])S(=O)(=O)[O-])OC)N=NC3=C4C=C(C=CC4=C(C=C3)NC5=NC(=NC(=N5)Cl)N(CS(=O)(=O)[O-])C6=CC=CC=C6)S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


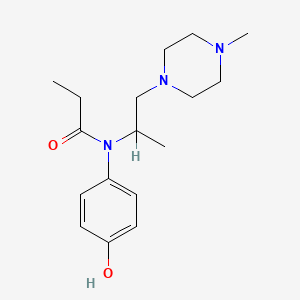
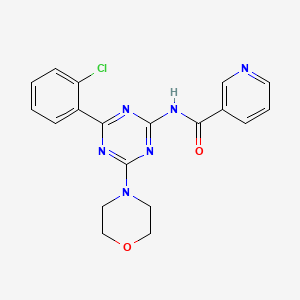



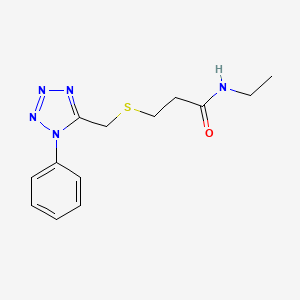


![(E)-but-2-enedioic acid;2-[2-(2-methylphenyl)ethyl]morpholine](/img/structure/B12749439.png)


